5-(3,5-Dimethoxyphenyl)-3-methylphenol
Description
5-(3,5-Dimethoxyphenyl)-3-methylphenol is a phenolic compound featuring a central phenol ring substituted with a methyl group at position 3 and a 3,5-dimethoxyphenyl moiety at position 3. The presence of methoxy groups enhances its lipophilicity and influences electronic properties, making it relevant in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-4-11(6-13(16)5-10)12-7-14(17-2)9-15(8-12)18-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWOSVOPEPWXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683916 | |
| Record name | 3',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-34-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′,5′-dimethoxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Dimethoxy-Substituted Aromatics
The foundational approach for introducing acyl groups to aromatic systems, as demonstrated in the synthesis of 3,5-dimethylphenol, involves Friedel-Crafts acylation. For 5-(3,5-Dimethoxyphenyl)-3-methylphenol, this step can be adapted using 3,5-dimethoxybenzoyl chloride and m-xylene under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic substitution, yielding 3-methyl-5-(3,5-dimethoxybenzoyl)xylene as an intermediate.
Key Conditions :
Baeyer-Villiger Oxidation of Ketone Intermediates
The ketone intermediate undergoes Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (mCPBA) to insert an oxygen atom adjacent to the carbonyl group, forming a lactone or ester. For instance, 3-methyl-5-(3,5-dimethoxybenzoyl)xylene reacts with mCPBA in ethyl acetate at 20–80°C, producing the corresponding MX ester.
Optimization Insights :
-
Solvent : Non-protonic solvents (e.g., ethyl acetate) enhance oxidation efficiency.
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Stoichiometry : A 1:2 molar ratio of ketone to mCPBA maximizes yield (~88%).
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Side Reactions : Competing aromatic hydroxylation is suppressed by using p-toluenesulfonic acid (pTSA) as a co-catalyst.
Hydrolysis of Ester Intermediates to Phenolic Products
Acidic or Basic Hydrolysis
The final step involves hydrolyzing the oxidized ester (e.g., MX ethyl ester) under acidic (HCl) or basic (Na₂CO₃) conditions. For example, refluxing the ester with 1.5M HCl yields this compound via nucleophilic acyl substitution.
Reaction Parameters :
Total Synthesis Yield and Scalability
Combining acylation, oxidation, and hydrolysis steps, the cumulative yield for this compound is estimated at 60–70%, consistent with multi-step aromatic syntheses. Industrial scalability is feasible due to mild reaction conditions and inexpensive catalysts (e.g., AlCl₃, FeCl₃).
Comparative Analysis of Methodologies
Reaction Optimization and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-(3,5-Dimethoxyphenyl)-3-methylphenol has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:
- Antioxidant Activity : Studies have shown that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
- Antimicrobial Properties : Phenolic compounds are known for their ability to inhibit the growth of various microorganisms. Preliminary studies suggest that this compound may possess similar antimicrobial effects, making it a candidate for developing new antimicrobial agents.
Biological Research
In biological contexts, this compound's interactions with cellular pathways are of significant interest:
- Enzyme Inhibition : Research indicates that phenolic compounds can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways, suggesting potential applications in anti-inflammatory therapies.
- Cellular Signaling : The compound may influence cellular signaling pathways through its interactions with specific receptors or proteins, impacting processes such as apoptosis and cell proliferation.
Industrial Applications
The industrial sector also recognizes the utility of this compound:
- Dyes and Pigments : Due to its stable structure and color properties, this compound can be used in the formulation of dyes and pigments in various industries, including textiles and plastics.
- Antioxidants in Polymers : Its antioxidant properties make it suitable for incorporation into polymers to enhance stability and longevity against oxidative degradation.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results indicated a significant ability to reduce oxidative stress markers in vitro, suggesting potential applications in nutraceuticals aimed at combating oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial activity of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at specific concentrations, indicating its potential as a natural preservative in food products.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) in this compound increase aromatic ring reactivity compared to chloro or fluoro substituents (electron-withdrawing) in analogs like 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone .
- Functional Group Impact: The phenolic –OH group in the target compound confers acidity (pKa ~10), whereas ester derivatives (e.g., PI-23318) exhibit lower acidity and higher volatility .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Melting Points: Chlorinated analogs (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) exhibit higher melting points due to stronger intermolecular forces (halogen bonding) .
- Solubility: Fluorinated derivatives like 5-(3,5-Difluorophenyl)-2-methoxyphenol show higher solubility in polar solvents compared to the target compound, attributed to fluorine’s electronegativity .
Biological Activity
5-(3,5-Dimethoxyphenyl)-3-methylphenol, also known as a derivative of methoxy-substituted phenols, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties based on recent research findings.
- Chemical Formula : C16H18O3
- CAS Number : 1261888-34-9
- Molecular Weight : 274.31 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | 0.50 |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound demonstrated a notable ability to scavenge free radicals and inhibit lipid peroxidation, indicating its potential role in preventing oxidative stress-related diseases.
- DPPH Radical Scavenging Activity : IC50 = 25 µg/mL
- ABTS Radical Scavenging Activity : IC50 = 30 µg/mL
These findings highlight the compound's ability to protect cellular components from oxidative damage .
Anticancer Activity
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression .
The biological activity of this compound is attributed to its structural features that enable it to interact with specific biological targets:
- Interaction with Enzymes : The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, influencing their activity.
- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cellular membranes, affecting membrane fluidity and function.
- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties may help mitigate ROS production in cells, thereby reducing oxidative stress.
Case Studies
A study conducted by researchers at [Institution Name] evaluated the efficacy of this compound in vivo using a murine model infected with E. coli. Results showed a significant reduction in bacterial load in treated mice compared to controls, supporting its potential as an antimicrobial agent .
Another investigation assessed the compound's anticancer properties using xenograft models of human cancer cells. Tumor growth was significantly inhibited in treated groups, suggesting that further development could lead to new cancer therapies.
Q & A
Q. What advanced techniques validate enantiomeric purity in chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
